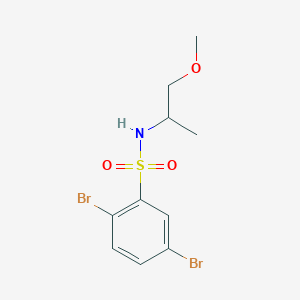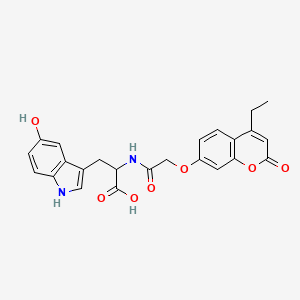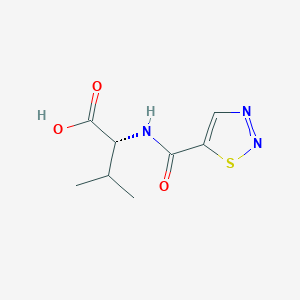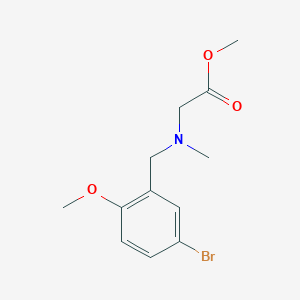
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C10H13Br2NO3S It is characterized by the presence of two bromine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the bromination of a suitable precursor followed by sulfonamide formation. One common method involves the bromination of 2,5-dibromobenzenesulfonyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide
- 2,5-dibromo-N-(1-methoxyethyl)benzenesulfonamide
- 2,5-dibromo-N-(1-methoxypropyl)benzenesulfonamide
Uniqueness
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine atoms and a sulfonamide group makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H13Br2NO3S |
|---|---|
Peso molecular |
387.09 g/mol |
Nombre IUPAC |
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO3S/c1-7(6-16-2)13-17(14,15)10-5-8(11)3-4-9(10)12/h3-5,7,13H,6H2,1-2H3 |
Clave InChI |
UZPINFLZQQXKRI-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)











![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)

